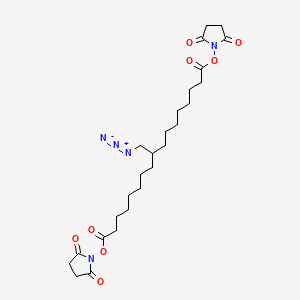

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the azido group to an amine group.

Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate can be compared with other similar compounds, such as:

Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl) dicarbonate): Known for its use as a reversible linker in biomacromolecule conjugation.

Disuccinimidyl sulfoxide (DSSO): A homobifunctional, amine-targeting crosslinker used in protein-protein interaction studies. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate (CAS Number: 2173992-21-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily stems from its structural components, which include azide and dioxopyrrolidine moieties. These groups are known to participate in various chemical reactions that can lead to biological effects such as:

- Antimicrobial Activity : The azide group is often associated with antimicrobial properties. Compounds containing azide functionalities have been shown to exhibit significant antibacterial and antifungal activities through the disruption of microbial cell membranes or interference with cellular processes .

- Cytotoxicity : The dioxopyrrolidine structure has been linked to cytotoxic effects in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Azole Derivatives | Effective against fungal infections | |

| Dioxopyrrolidine Derivatives | Exhibited cytotoxicity in cancer cell lines |

Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Line : HeLa (cervical cancer)

Case Studies

-

Study on Antibacterial Activity

A study investigated the antibacterial properties of azide-containing compounds similar to this compound. The results showed significant inhibition of Gram-positive bacteria, suggesting potential applications in treating bacterial infections . -

Cytotoxicity in Cancer Research

Research focused on the cytotoxic effects of dioxopyrrolidine derivatives demonstrated that these compounds could effectively reduce cell viability in several cancer types, indicating their potential as therapeutic agents .

Properties

Molecular Formula |

C26H39N5O8 |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate |

InChI |

InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2 |

InChI Key |

IGAIBPMZQMDGIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.